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Executive Summary
Peptide T, an octapeptide derived from the HIV-1 envelope glycoprotein gp120, emerged in the

mid-1980s as one of the earliest therapeutic candidates designed to inhibit HIV-1 entry into

host cells. Discovered by Dr. Candace Pert and Dr. Michael Ruff, its development was rooted in

the hypothesis that blocking the viral attachment to its cellular receptors could prevent

infection. This technical guide provides a comprehensive overview of the discovery, mechanism

of action, key experimental evaluations, and clinical history of Peptide T and its analog, D-ala-

peptide T-amide (DAPTA). It is intended to serve as a detailed resource for researchers,

scientists, and professionals in the field of drug development, offering insights into the

pioneering efforts to combat HIV-1 and the evolution of our understanding of viral entry

mechanisms.

Discovery and Rationale
Peptide T was identified in 1986 by Pert and Ruff through a computer-assisted analysis of the

HIV-1 envelope protein gp120.[1] Their research was based on the premise that a small

peptide segment of gp120 might be crucial for its interaction with the host cell receptor, then

believed to be solely the CD4 receptor.[1] They identified an octapeptide sequence, Ala-Ser-

Thr-Thr-Thr-Asn-Tyr-Thr (ASTTTNYT), which they named Peptide T due to its high threonine
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content.[2] The initial hypothesis was that this synthetic peptide could act as a competitive

inhibitor, blocking the binding of gp120 to CD4 and thereby preventing viral entry and

subsequent T-cell infectivity.[1][2]

Mechanism of Action: A Shift from CD4 to CCR5
While initially thought to target the CD4 receptor, subsequent research revealed a more

complex mechanism of action for Peptide T. It was later established that Peptide T's primary

target is the chemokine receptor CCR5, which serves as a critical co-receptor for the entry of

macrophage-tropic (R5) strains of HIV-1.[3] R5 strains are the predominant viral variants

transmitted and present during the early and middle stages of HIV infection.[4]

Peptide T and its more stable analog, D-ala-peptide T-amide (DAPTA), function as CCR5

antagonists.[4] They competitively inhibit the binding of the gp120-CD4 complex to the CCR5

co-receptor, a crucial step for the conformational changes required for viral and host cell

membrane fusion.[4] This selective inhibition of R5-tropic HIV-1 strains explained some of the

early inconsistencies in in-vitro antiviral activity, as laboratory-adapted, T-cell tropic (X4) strains

that utilize the CXCR4 co-receptor were largely unaffected by Peptide T.[3]

The following diagram illustrates the proposed signaling pathway for HIV-1 entry and the

inhibitory action of Peptide T.
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HIV-1 entry and the inhibitory mechanism of Peptide T.

Preclinical Evaluation: In Vitro Antiviral Activity
The antiviral efficacy of Peptide T and its analogs was evaluated in a variety of in vitro assays.

These studies were crucial in elucidating its mechanism of action and determining its potency

against different HIV-1 strains.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of Peptide T

and DAPTA.

Table 1: Inhibition of gp120 Binding to CCR5 by DAPTA
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gp120 Isolate IC50 (nM)

BaL (R5-tropic) 0.06

CM235 (R5-tropic) 0.32

Data from Polianova et al. (2005)

Table 2: In Vitro Antiviral Activity of Peptide T

HIV-1 Strain Cell Type Assay Inhibition (%)
Concentration
(M)

R5 and R5/X4

isolates

MDMs, microglia,

primary CD4+ T-

cells

Viral Replication 60-99 10-12 to 10-9

Lab-adapted X4

strains (IIIB, MN,

NL4-3)

CD4+ T-cells Viral Replication Little to none Not specified

Data from Ruff et

al. (2001)[3]

Key Experimental Protocols
Detailed methodologies for the pivotal experiments are provided below.

This assay measures the ability of a compound to inhibit the entry of HIV-1 into host cells by

quantifying the activity of a reporter gene (luciferase) that is expressed upon successful viral

infection.

Experimental Workflow:
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Workflow for the Luciferase Reporter Gene Assay.

Detailed Protocol:[5]

Cell Plating: TZM-bl cells are seeded in 96-well flat-bottom culture plates at a density of 1 x

104 cells per well in 100 µL of growth medium (DMEM supplemented with 10% FBS and

antibiotics) and incubated overnight at 37°C.

Compound Preparation: Serial dilutions of Peptide T or DAPTA are prepared in growth

medium.
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Virus Preparation: A stock of Env-pseudotyped HIV-1 (e.g., expressing the envelope of an

R5-tropic strain) is diluted in growth medium to a concentration that yields a high signal-to-

noise ratio in the assay.

Infection: 50 µL of the diluted virus is added to each well, followed immediately by 50 µL of

the diluted Peptide T/DAPTA or control medium. The final volume in each well is 200 µL.

Incubation: The plates are incubated for 48 hours at 37°C in a humidified 5% CO2 incubator.

Lysis and Luminescence Measurement: After incubation, 100 µL of the culture medium is

removed from each well. 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) is added to

each well. The plate is incubated for 2 minutes at room temperature to allow for cell lysis.

The contents of each well are then transferred to a black 96-well plate, and luminescence is

measured immediately using a luminometer.

Data Analysis: The percentage of inhibition is calculated relative to the virus control wells (no

inhibitor). IC50 values are determined by plotting the percentage of inhibition against the log

of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The MAGI assay is another cell-based assay used to quantify HIV-1 infection and the inhibitory

effects of antiviral compounds. It relies on the Tat-inducible expression of β-galactosidase in

HeLa-CD4 cells.
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Workflow for the MAGI Assay.

Detailed Protocol:[6][7]

Cell Plating: HeLa-CD4-LTR-β-gal cells are seeded in 48-well plates at a density of 1 x 104

cells per well and incubated overnight.

Infection and Treatment: The culture medium is removed, and cells are infected with HIV-1 in

the presence of serial dilutions of Peptide T or a control.
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Incubation: The plates are incubated for 24 to 48 hours to allow for viral entry, Tat

expression, and subsequent β-galactosidase production.

Fixing and Staining: The cells are washed with PBS, fixed with a

formaldehyde/glutaraldehyde solution, and then stained with a solution containing 5-bromo-

4-chloro-3-indolyl-β-D-galactopyranoside (X-gal).

Quantification: Infected cells, which appear blue due to the cleavage of X-gal by β-

galactosidase, are counted under a light microscope. The number of blue foci is proportional

to the initial number of infectious virions.

Data Analysis: The percentage of inhibition is calculated by comparing the number of blue

foci in the treated wells to the control wells.

This assay assesses the ability of Peptide T to block the migration of monocytes towards a

chemoattractant, such as the chemokine RANTES (CCL5), which also binds to CCR5.
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Workflow for the Monocyte Chemotaxis Assay.

Detailed Protocol:[4][8]

Cell Isolation: Human monocytes are isolated from the peripheral blood of healthy donors.

Chemotaxis Chamber Setup: A two-chamber microchemotaxis plate (Boyden chamber) with

a polycarbonate filter separating the upper and lower wells is used.

Chemoattractant and Inhibitor: The lower wells are filled with medium containing a

chemoattractant (e.g., RANTES or MIP-1β). The monocytes are pre-incubated with various
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concentrations of Peptide T or a control and then added to the upper wells.

Incubation: The plate is incubated for 1-3 hours at 37°C to allow for cell migration through

the filter.

Quantification: The filter is removed, and the number of cells that have migrated to the lower

chamber is quantified, typically by staining and counting under a microscope or by using a

fluorescent dye and a plate reader.

Data Analysis: The inhibition of chemotaxis is calculated by comparing the number of

migrated cells in the presence of Peptide T to the number of cells that migrated towards the

chemoattractant alone.

Clinical Development and Trials
Peptide T, primarily in its more stable form DAPTA, underwent several clinical trials to evaluate

its safety and efficacy in HIV-infected individuals. The focus of many of these trials was on the

neurological complications of HIV, such as AIDS dementia complex.

Summary of Key Clinical Trial Data
Table 3: Phase I Trial of Intranasal Peptide T (DAPTA)
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Parameter Details

Study Design Open-label, dose-escalating

Participants 30 patients with AIDS or ARC

Dosage Increasing schedule of three dosage levels

Administration Intranasal, for 12-16 weeks

Primary Endpoints Safety, toxicity, and pharmacokinetics

Key Findings

Generally well-tolerated.[9] Showed some

evidence of cognitive and neuromotor function

improvement in patients with moderate

neuropsychiatric impairment.[10]

Data from ClinicalTrials.gov NCT00000391 and

Bridge et al. (1991)[9][10]

Table 4: Randomized, Double-Blind, Placebo-Controlled Trial for HIV-Associated Cognitive

Impairment
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Parameter Details

Study Design 3-site, double-blind, placebo-controlled

Participants
200+ HIV-seropositive individuals with cognitive

deficits

Dosage
2 mg intranasally, three times a day for 6

months

Primary Endpoint Change in global neuropsychological score

Overall Result

No statistically significant difference between

DAPTA and placebo on the primary endpoint.

[11]

Subgroup Analysis

- Treatment effect observed in patients with CD4

counts > 200 cells/µL at baseline.[11]- Overall

cognitive improvement in patients with more

evident baseline cognitive impairment (global

deficit score ≥ 0.5) (P = 0.02).[11]

Data from Heseltine et al. (1998)[11]

Table 5: Study of DAPTA on Cellular Viral Load

Parameter Details

Study Design Eleven-person study

Key Finding

Reductions in the persistently infected monocyte

reservoir to undetectable levels in most patients.

[12]

As cited on Wikipedia, referencing a 1996 NIH

study analysis.[12]

Discontinuation for HIV and Subsequent
Developments
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Despite some promising signals, particularly in subgroups of patients with neurocognitive

impairment, the clinical development of Peptide T for HIV was ultimately halted.[12] A major

contributing factor was the instability of the liquid nasal spray formulation, which was found to

lose potency upon storage.[12]

Research efforts subsequently shifted to a shorter, more stable oral analog of DAPTA called

RAP-103. This pentapeptide is a CCR2/CCR5 antagonist and has been investigated for its

potential in treating neuropathic pain and neurodegeneration.[12]

Conclusion
The story of Peptide T is a significant chapter in the history of HIV/AIDS research. It represents

one of the earliest attempts to rationally design a drug to block viral entry, a strategy that has

since become a cornerstone of modern antiretroviral therapy. While Peptide T itself did not

achieve regulatory approval for the treatment of HIV, the research surrounding it contributed

valuable knowledge to the field. It helped to elucidate the critical role of chemokine co-

receptors, particularly CCR5, in HIV-1 infection and paved the way for the development of a

new class of antiretroviral drugs—the entry inhibitors. The journey of Peptide T from a

computer-designed peptide to a clinical trial candidate underscores the complexities and

challenges of drug development and highlights the iterative nature of scientific discovery in the

ongoing fight against HIV.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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